molecular formula C13H19ClN2O B1383445 3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride CAS No. 1795432-80-2

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride

Cat. No.: B1383445
CAS No.: 1795432-80-2
M. Wt: 254.75 g/mol
InChI Key: NEGBBRGGFICGTI-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride (CAS No: 1795432-80-2) is a compound with significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H19ClN2O
  • Molecular Weight : 254.76 g/mol
  • IUPAC Name : 3-amino-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
  • Purity : Typically 95% .

Research indicates that this compound exhibits its biological effects primarily through interaction with the kynurenine pathway. This pathway is crucial for the metabolism of tryptophan and is implicated in various neurological conditions.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes within the kynurenine pathway:

  • Kynurenine Aminotransferase : It acts as a competitive inhibitor of kynurenine aminotransferase (KAT), which is involved in the conversion of kynurenine to kynurenic acid (KYNA). This inhibition can lead to altered levels of KYNA and other metabolites, potentially affecting neuroprotective and neurotoxic pathways .
  • Kynureninase : The compound may also influence kynureninase activity, which affects the levels of L-kynurenine and other downstream metabolites .

Neuropharmacological Effects

The compound has demonstrated various neuropharmacological effects:

  • Anticonvulsant Properties : Studies have shown that derivatives of tetrahydroquinoline structures exhibit anticonvulsant activity in animal models. The modulation of KYNA levels through enzyme inhibition may contribute to this effect .
  • Sedative Effects : Compounds similar to 3-amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one have displayed sedative properties in preclinical studies. The mechanism is believed to involve enhanced KYNA levels which can modulate glutamate neurotransmission .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Kynurenine Pathway Modulation :
    • A study investigated the effects of administering this compound in models of Huntington's disease. Results indicated a significant reduction in excitotoxicity markers associated with elevated QUIN levels .
  • Behavioral Studies in Rodents :
    • Administration of the compound exhibited anxiolytic-like effects in rodent models, suggesting its potential as a therapeutic agent for anxiety disorders .

Research Findings Summary Table

StudyFocusFindings
Kynurenine PathwayInhibition of KAT leads to altered KYNA levels.
Anticonvulsant ActivityDemonstrated anticonvulsant properties in animal models.
Sedative EffectsExhibited sedative effects related to KYNA modulation.
Huntington's DiseaseReduced excitotoxicity markers in treated models.

Properties

IUPAC Name

3-amino-1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-6-7-11-4-2-3-5-12(11)15(10)13(16)8-9-14;/h2-5,10H,6-9,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBBRGGFICGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride
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3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride
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3-Amino-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one hydrochloride

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